molecular formula C30H44O5 B14076311 Chiisanogenin

Chiisanogenin

Cat. No.: B14076311
M. Wt: 484.7 g/mol
InChI Key: BYCBJBLIOKGBPB-BIYNXQDYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chiisanogenin can be synthesized through various chemical reactions involving triterpenoid precursors. The synthetic routes typically involve multiple steps, including oxidation, reduction, and esterification reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the leaves and fruits of Acanthopanax chiisanensis. The extraction process includes solvent extraction, followed by purification using techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Chiisanogenin undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃) are used.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Mechanism of Action

Chiisanogenin exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Chiisanogenin is structurally similar to other triterpenoids such as chiisanoside and 24-hydroxythis compound. it is unique due to its specific hydroxyl and carbonyl group arrangements, which contribute to its distinct biological activities . Similar compounds include:

This compound’s unique structural features and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C30H44O5

Molecular Weight

484.7 g/mol

IUPAC Name

(1R,2R,5S,8R,12R,16R,17S,18S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylic acid

InChI

InChI=1S/C30H44O5/c1-16(2)18-8-11-30(26(33)34)13-12-27(5)20(24(18)30)14-21-25-28(27,6)10-9-19(17(3)4)29(25,7)22(31)15-23(32)35-21/h18-22,24-25,31H,1,3,8-15H2,2,4-7H3,(H,33,34)/t18-,19-,20?,21+,22+,24?,25?,27+,28+,29+,30-/m0/s1

InChI Key

BYCBJBLIOKGBPB-BIYNXQDYSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2(C1C3C[C@@H]4C5[C@]([C@@]3(CC2)C)(CC[C@H]([C@@]5([C@@H](CC(=O)O4)O)C)C(=C)C)C)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CC4C5C(C3(CC2)C)(CCC(C5(C(CC(=O)O4)O)C)C(=C)C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.